molecular formula C13H6ClF3N2O B1146011 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile CAS No. 147381-60-0

4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile

Cat. No. B1146011
CAS RN: 147381-60-0
M. Wt: 298.65
InChI Key:
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Description

4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile is a compound of interest due to its trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and stability of molecules.

Synthesis Analysis

The synthesis of similar compounds involves electrogenerated base-promoted synthesis via three-component condensation of aromatic aldehydes, malononitrile, and trifluoro-1-phenylbutane-1,3-dione in water/ethanol, showcasing high yields and atom economy (Goodarzi & Mirza, 2020). Another approach for synthesizing trifluoromethylated compounds includes a versatile intermediate for the synthesis of N-heterocycles (Channapur et al., 2019).

Molecular Structure Analysis

Crystal structure determination of similar compounds reveals monoclinic and triclinic systems, indicating the detailed molecular configuration and the potential for hydrogen bonding, which is crucial for understanding the compound's reactivity and interaction with biological targets (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

The compound's reactivity can be studied through various chemical reactions, including three-component condensation for synthesizing carbonitriles, which are important intermediates in the production of bioactive molecules (Ranjbar‐Karimi et al., 2010). Metal(II)-promoted hydrolysis provides insight into its transformation into pyridine carboxylic acid, showcasing its reactivity and potential pathways for derivative synthesis (Segl′a et al., 1998).

Physical Properties Analysis

The physical properties of such compounds can be determined through X-ray crystallography, providing valuable information on molecular and crystal structure, which is crucial for understanding their stability, solubility, and overall behavior in different environments (Jansone et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from synthesis and structural analysis. Studies on the synthesis of functionalized pyridines offer insights into the electrophilic and nucleophilic sites of the molecule, guiding further functionalization and application in synthesis (Sukach et al., 2015).

Mechanism of Action

The mechanism of action of trifluoromethylated compounds can vary depending on their specific structure and application. For example, some trifluoromethylated compounds used in the pharmaceutical industry act as serotonin releasing agents, agonists of the serotonin 5-HT2 receptors, and σ1 receptor positive modulators .

Safety and Hazards

The safety and hazards associated with trifluoromethylated compounds can vary depending on their specific structure. Some compounds may be combustible, toxic if swallowed or inhaled, and cause severe skin burns and eye damage .

Future Directions

The field of trifluoromethylated compounds is rapidly evolving, with new applications being discovered in the pharmaceutical and agrochemical industries . The development of new synthesis methods and the exploration of novel applications are expected to continue in the future .

properties

IUPAC Name

6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEBWSHEZJTXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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